molecular formula C23H21NO4 B13540531 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid

Cat. No.: B13540531
M. Wt: 375.4 g/mol
InChI Key: YJJYHOPRNFPURM-UHFFFAOYSA-N
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Description

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:

    IUPAC Name: (1R,5S)-8-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid.

    Molecular Formula: C₂₃H₂₃NO₄.

    Molecular Weight: 377.44 g/mol.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fmoc (Fluoren-9-ylmethoxy)carbonyl strategy. Fmoc is a protecting group used in peptide synthesis. The compound can be prepared through the following steps:

    Introduction of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the amine functionality.

    Ring Formation: Cyclization of the Fmoc-protected amine with appropriate reagents leads to the formation of the bicyclic core.

    Deprotection: Removal of the Fmoc group yields the final compound.

Industrial Production:: While industrial-scale production methods may vary, the Fmoc-based strategy remains a key starting point.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Carboxylic acid derivatives.
  • Reduction: Secondary amines.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a ligand or substrate in enzyme studies.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the synthesis of specialized materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While unique, this compound shares structural features with tropane alkaloids. Tropanes exhibit diverse biological activities . further studies are needed to fully elucidate its distinct properties.

Enamine product page or relevant scientific literature

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

InChI

InChI=1S/C23H21NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,15-16,21H,9-10,12-13H2,(H,25,26)

InChI Key

YJJYHOPRNFPURM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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